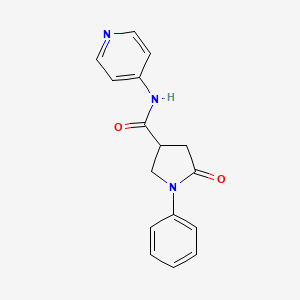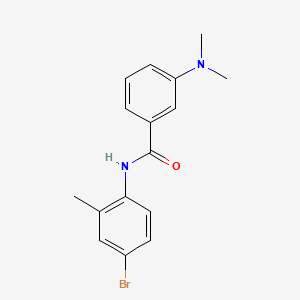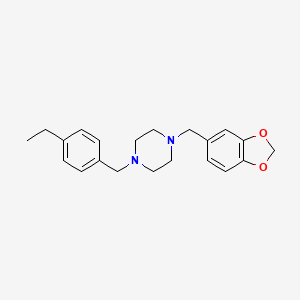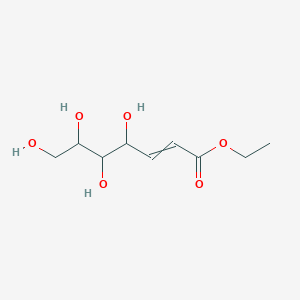![molecular formula C26H12N2O8 B5531640 7-(7-Carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5531640.png)
7-(7-Carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(7-Carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid is a complex organic compound characterized by its unique structure comprising two isoquinoline units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(7-Carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the isoquinoline core, followed by the introduction of carboxyl groups and dioxo functionalities. Common reagents used in these reactions include aromatic aldehydes, amines, and carboxylic acids. The reaction conditions often require the use of catalysts, elevated temperatures, and controlled pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(7-Carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with altered electronic properties.
Scientific Research Applications
7-(7-Carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(7-Carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-Carboxy-1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-7-oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3-carboxylic acid
- Other isoquinoline derivatives with carboxyl and dioxo functionalities
Uniqueness
7-(7-Carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid stands out due to its dual isoquinoline structure, which imparts unique electronic and steric properties. This makes it particularly valuable for applications requiring specific molecular interactions and reactivity profiles.
Properties
IUPAC Name |
7-(7-carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12N2O8/c29-21-11-3-1-9(17-15(25(33)34)7-5-13(19(11)17)23(31)27-21)10-2-4-12-20-14(24(32)28-22(12)30)6-8-16(18(10)20)26(35)36/h1-8H,(H,33,34)(H,35,36)(H,27,29,31)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKHVWDFDJLYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1C4=C5C(=CC=C6C5=C(C=C4)C(=O)NC6=O)C(=O)O)C(=O)O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-8-[4-(5-methyl-2-furyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5531576.png)
![3-chloro-2-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5531578.png)
![8-[(4-hydroxyphenyl)acetyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531599.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5531601.png)
![1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5531603.png)
![N-[(2,7-diethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5531606.png)



![8-methoxy-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-chromanecarboxamide](/img/structure/B5531632.png)
![2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5531642.png)

